molecular formula C17H12F2N2O2 B2825828 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034438-41-8

3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2825828
CAS No.: 2034438-41-8
M. Wt: 314.292
InChI Key: KIOHNTKUJOWREG-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a furan-2-yl-pyridin-4-yl-methyl moiety attached to the nitrogen atom. The presence of both furan and pyridine rings in its structure suggests potential biological and pharmacological activities.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.

Mode of Action

The compound likely participates in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the synthesis of other compounds.

Pharmacokinetics

Similar compounds have been used in organic synthesis , suggesting that this compound might also have properties suitable for use in these contexts.

Result of Action

The compound’s participation in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of other compounds.

Action Environment

The action, efficacy, and stability of the compound “3,4-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide” can be influenced by various environmental factors. For example, the success of Suzuki–Miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the furan-2-yl-pyridine intermediate: This can be synthesized via a multi-component reaction involving pyridine-2-carbaldehyde, furan-2-carboxylic acid, and an appropriate amine under catalytic conditions.

    Coupling with 3,4-difluorobenzoyl chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoro groups can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the difluoro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(pyridin-4-ylmethyl)benzamide
  • 3,4-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
  • 3,4-difluoro-N-((2-(pyridin-2-yl)pyridin-4-yl)methyl)benzamide

Uniqueness

3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is unique due to the presence of both furan and pyridine rings, which can confer distinct biological activities and binding properties. The difluoro groups also contribute to its chemical stability and potential pharmacological effects.

Properties

IUPAC Name

3,4-difluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-4-3-12(9-14(13)19)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOHNTKUJOWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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